Methyltin tris(isooctyl mercaptoacetate)

Description

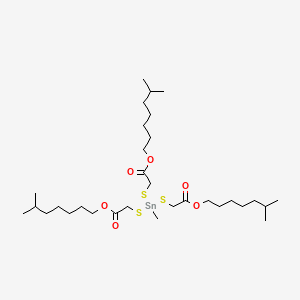

Structure

2D Structure

Properties

CAS No. |

54849-38-6 |

|---|---|

Molecular Formula |

C31H60O6S3Sn |

Molecular Weight |

743.7 g/mol |

IUPAC Name |

6-methylheptyl 2-[methyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |

InChI |

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 |

InChI Key |

NIXLJQORAUOBAU-UHFFFAOYSA-K |

SMILES |

CC(C)CCCCCOC(=O)CS[Sn](C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCOC(=O)CS[Sn](C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Other CAS No. |

54849-38-6 |

physical_description |

Methyltin-tris(isooctylmercaptoacetate) is a pale yellow viscous liquid. (NTP, 1992) |

Pictograms |

Irritant |

solubility |

less than 1 mg/mL at 68° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

The primary industrial synthesis of Methyltin tris(isooctyl mercaptoacetate) involves the reaction of a methyltin chloride source with isooctyl mercaptoacetate (B1236969) (also known as isooctyl thioglycolate). patsnap.comnih.gov This process is typically conducted in one or two main stages, starting from fundamental precursors.

A common approach is a two-step method. google.com The first step involves the synthesis of the raw material intermediates, primarily a mixture of monomethyltin trichloride (B1173362) and dimethyltin (B1205294) dichloride. google.comgoogleapis.com This is achieved through the direct reaction of metallic tin with chloromethane (B1201357) gas at elevated temperatures and pressures. google.com Catalysts, such as amine salts or dimethyl sulfoxide (B87167) complexes, are often employed to facilitate this reaction. google.comgoogleapis.com Tin tetrachloride may be added after the initial reaction to optimize the ratio of monomethyltin to dimethyltin species through a recombination reaction. google.com

The second step is the esterification reaction where the methyltin chloride intermediate mixture is reacted with isooctyl mercaptoacetate. patsnap.comgoogle.com This reaction is typically carried out in the presence of an acid acceptor, such as an inorganic alkaline substance like sodium hydroxide (B78521) or ammonia (B1221849) water, to neutralize the hydrogen chloride byproduct. patsnap.comgoogleapis.com The reaction can be performed in a solvent like petroleum ether or simply in water, with the final product being an oily liquid. patsnap.comgoogle.com The yield for this conversion is reported to be high, often in the range of 98%. patsnap.com

Detailed parameters from various patented methods highlight the specific conditions required for synthesis.

Table 1: Selected Synthetic Parameters for Methyltin Mercaptide Production

| Parameter | Method 1 google.com | Method 2 patsnap.com |

|---|---|---|

| Catalyst (Step 1) | Amine Salt | Not Specified |

| Reactants (Step 2) | Methyltin chloride intermediate, Isooctyl thioglycolate | Methyltin chloride, Isooctyl mercaptoacetate, Inorganic base |

| Temperature | 160-250 °C (Step 1), Room Temp -> 60 °C (Step 2) | 30-60 °C -> 40-80 °C |

| Pressure | 0.8-1.5 MPa (Step 1), Normal (Step 2) | Not Specified |

| Reaction Time | 2-5 hours (Step 1), 3 hours total (Step 2) | 3-5 hours -> 2-5 hours |

| pH Control | Not Specified | 6-8 |

| Solvent | Petroleum Ether | Water |

| Reported Yield | 98% | 98.0-98.5% |

Structural Elucidation Techniques for Synthesized Organotin Mercaptoacetates

The principal techniques employed for the structural elucidation of organotin mercaptoacetates include spectroscopic and chromatographic methods. nih.govrsc.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for characterizing organotin compounds. nih.govnih.gov The infrared spectra provide a biochemical fingerprint, with characteristic absorption bands in the 900 cm⁻¹ to 1800 cm⁻¹ range revealing information about the functional groups present in the molecule. nih.govnih.gov Analysis of the Sn-C, Sn-S, and C=O stretching frequencies helps to confirm the coordination of the mercaptoacetate (B1236969) ligands to the methyltin center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is extensively used to determine the precise structure of these compounds in solution. nih.govrsc.org

¹H and ¹³C NMR provide information about the hydrogen and carbon environments within the isooctyl and methyl groups. rsc.org

¹¹⁹Sn NMR is particularly crucial as it gives direct insight into the coordination number and geometry of the tin atom. nih.govrsc.org The chemical shift of the ¹¹⁹Sn nucleus can distinguish between four-, five-, and six-coordinate tin centers. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. rsc.org Techniques like electrospray ionization (ESI) are suitable for analyzing these non-volatile compounds, often detecting the free organotin cation. epa.gov

¹¹⁹ᵐSn Mössbauer Spectroscopy: This technique provides specific information about the chemical environment of the tin nucleus in the solid state, including its oxidation state and coordination geometry. nih.govresearchgate.net

Chromatographic Methods:

Liquid Chromatography (LC): Micro-liquid chromatography (µLC) coupled with a mass spectrometer (such as an ion trap) is an effective method for the separation and sensitive detection of organotin compounds from various matrices. epa.gov This technique can determine the organotin cation directly without requiring chemical derivatization. epa.gov

Gas Chromatography (GC): Analysis by GC often requires a derivatization step to make the organotin compounds sufficiently volatile. ysi.com For instance, ethylation using sodium tetraethylborate can be performed before injection. ysi.com A Pulsed Flame Photometric Detector (PFPD) provides high selectivity and sensitivity for tin, allowing for trace-level analysis. ysi.com

Table 2: Summary of Analytical Techniques for Organotin Mercaptoacetates

| Technique | Application | Key Information Provided | References |

|---|---|---|---|

| FTIR Spectroscopy | Functional group identification | Confirms presence of C=O, Sn-C, Sn-S bonds; molecular fingerprint. | nih.gov, nih.gov |

| Multinuclear NMR | Detailed structural analysis in solution | Determines coordination number and geometry of Sn atom; confirms structure of organic ligands. | nih.gov, industrialchemicals.gov.au, rsc.org |

| Mass Spectrometry | Molecular formula confirmation | Provides exact molecular weight and elemental composition. | nih.gov, rsc.org, epa.gov |

| Chromatography (LC/GC) | Separation and quantification | Separates components in a mixture; allows for sensitive detection and quantification. | ysi.com, epa.gov |

Applications and Performance Characteristics in Materials Science

Role as a Heat Stabilizer in Poly(vinyl chloride) (PVC) Formulations

Methyltin tris(isooctyl mercaptoacetate) is a high-performance organotin compound primarily utilized as a heat stabilizer in the processing of Poly(vinyl chloride) (PVC). nih.govhaz-map.com PVC is inherently unstable at the elevated temperatures required for its processing into finished goods, a process that can lead to degradation, discoloration, loss of mechanical strength, and the release of hydrochloric acid, which further catalyzes degradation. pishrochem.com Methyltin tris(isooctyl mercaptoacetate) is introduced into the PVC formulation to counteract these effects. pishrochem.com It is recognized as one of the most effective heat stabilizers available, providing exceptional thermal stability during processing methods like extrusion, calendering, injection molding, and blow molding. alibaba.comfurexenergy.comblueskyauxiliaries.com Its performance is characterized by excellent initial color preservation and outstanding long-term dynamic stability. blueskyauxiliaries.commethyltin.com The compatibility of methyltin mercaptides with PVC is considered superior to that of butyltin and octyltin (B230729) analogs, ensuring it disperses easily within the polymer matrix and does not precipitate out over the long-term use of the final product. furexenergy.commethyltin.com

Table 1: General Properties of Methyltin Mercaptide Stabilizers This table presents typical specification data for commercial methyltin mercaptide heat stabilizers, which often contain a mixture of Methyltin tris(isooctyl mercaptoacetate) and Dimethyltin (B1205294) bis(isooctyl mercaptoacetate).

| Property | Value | Source(s) |

| Appearance | Clear, pale oily liquid | furexenergy.comblueskyauxiliaries.com |

| Tin Content (%) | 19.0 ± 0.5 | blueskyauxiliaries.commethyltin.com |

| Specific Gravity (at 25°C) | 1.17 - 1.19 g/cm³ | methyltin.com |

| Viscosity (at 25°C) | 60 - 90 mPa·s | methyltin.com |

| Color (Pt-Co) | ≤ 50 | furexenergy.comblueskyauxiliaries.com |

In the manufacturing of rigid PVC (RPVC) products, Methyltin tris(isooctyl mercaptoacetate) is often the preferred stabilizer. blueskyauxiliaries.com Its high thermal stability is crucial for processing RPVC, which includes applications such as water pipes (B44673), pipe fittings, window profiles, and other construction materials. furexenergy.comblueskyauxiliaries.com The compound's effectiveness allows for the use of less stabilizer compared to other types, such as butyltin or octyltin systems, to achieve the same level of performance. methyltin.com A key advantage in rigid systems is that it has a lower plasticizing effect on the resin compared to mixed metal or lead salt stabilizers, helping to maintain the desired stiffness and mechanical properties of the final product. blueskyauxiliaries.commethyltin.com It is highly effective for the extrusion and injection molding processes commonly used to produce these rigid components. furexenergy.com Blends containing Methyltin tris(isooctyl mercaptoacetate) are particularly valued for improving long-term heat stability, which reduces the risk of the material burning on processing equipment at high temperatures. google.com

Methyltin tris(isooctyl mercaptoacetate) is extensively used in the production of various PVC films and sheets. furexenergy.comgoogle.com This includes clear, opaque, and colored calendered rigid PVC films. google.com In these applications, it is often blended with other organotin stabilizers, such as octyltin mercaptides. google.com This blending strategy leverages the distinct advantages of each component: octyltin mercaptide provides excellent early color development, while Methyltin tris(isooctyl mercaptoacetate) ensures superior long-term heat stability and color retention during processing. google.com This combination is critical for preventing thermal degradation and burning during the calendering of rigid films. google.com Applications for films and sheets stabilized with this compound include heat-shrinkable packaging films, advertising films, and transparent sheets for food packaging. furexenergy.comblueskyauxiliaries.com

A primary advantage of using Methyltin tris(isooctyl mercaptoacetate) is its ability to impart exceptional transparency and clarity to PVC products. pishrochem.comfurexenergy.com Organotin stabilizers are unique among PVC stabilizers in that their refractive index can match that of the PVC resin, which is essential for producing a truly clear film without haziness. google.com Formulations using this stabilizer can yield products that are highly transparent and free from "albinism," a form of crystallization that can cause cloudiness. furexenergy.comblueskyauxiliaries.com This makes it the stabilizer of choice for applications where visual clarity is paramount, such as clear bottles, containers, transparent films, and medical devices like IV bags and tubing. pishrochem.comfurexenergy.compishrochem.com Its ability to prevent degradation during processing ensures that the final product maintains a clean color shade and high transparency. alibaba.com

The inclusion of Methyltin tris(isooctyl mercaptoacetate) in PVC formulations enhances the processability of the polymer by improving its melt-flow characteristics (rheology). furexenergy.comblueskyauxiliaries.com It helps to optimize the melting action of the PVC, providing good fluidity during processing without contributing significantly to plasticization, which is particularly important for rigid applications. furexenergy.comblueskyauxiliaries.commethyltin.com This improved flow allows for smoother and more efficient manufacturing through processes like extrusion and injection molding. furexenergy.com Furthermore, its use can lead to better resistance to scaling on equipment, which reduces the frequency of cleaning, thereby improving production efficiency and lowering operational costs. blueskyauxiliaries.com The compound's low volatility is another important processing advantage, as it results in fewer fumes during the high-temperature manufacturing of products like rigid PVC films. google.com

Table 2: Summary of Performance Characteristics in PVC

| Characteristic | Description | Source(s) |

| Heat Stability | Provides the highest level of thermal stability among organotin stabilizers, protecting PVC from degradation at high processing temperatures. | alibaba.comblueskyauxiliaries.com |

| Transparency | Imparts excellent clarity and prevents haze or crystallization, making it ideal for transparent applications like bottles and films. | pishrochem.comfurexenergy.comgoogle.com |

| Processability | Improves melt fluidity and rheology for smoother processing; offers good resistance to scaling on manufacturing equipment. | furexenergy.comblueskyauxiliaries.com |

| Long-Term Stability | Offers superior long-term color hold and stability, especially when blended with other organotins, reducing the risk of burning during extended processing runs. | google.com |

| Compatibility | Shows excellent compatibility and dispersion in the PVC matrix, superior to butyltin and octyltin analogs, preventing precipitation in the final product. | furexenergy.commethyltin.com |

Use in Other Polymeric and Industrial Processes

While the overwhelming majority of Methyltin tris(isooctyl mercaptoacetate) is consumed as a heat stabilizer for rigid and semi-rigid PVC resins, the broader class of organotin compounds has a wider range of industrial applications. nih.gov For instance, other organotins, such as dibutyltin (B87310) dilaurate, are used as catalysts in the production of polyurethane foams and silicone elastomers. epa.govinchem.org However, trisubstituted organotin compounds are generally not suitable for use as catalysts, just as mono- and disubstituted organotins are not effective as biocides. inchem.org The application of Methyltin tris(isooctyl mercaptoacetate) itself appears to be highly specialized, with sources focusing almost exclusively on its role within PVC formulations. nih.gov

Environmental Chemistry and Transformation Pathways

Degradation Mechanisms in Environmental Compartments

In aqueous environments, the primary degradation mechanism for organotin compounds like Methyltin tris(isooctyl mercaptoacetate) is the dissociation of the ligand. inchem.org The alkyltin portion of the molecule is comparatively stable against hydrolysis. inchem.org In water, the compound is reported to dissociate, separating the methyltin cation from the isooctyl mercaptoacetate (B1236969) anions. inchem.org It is expected that upon entering a mammalian gastric environment, which is an aqueous system, the compound is metabolized to monomethyltin trichloride (B1173362) and isooctyl mercaptoacetate. industrialchemicals.gov.au The ester linkages in the isooctyl mercaptoacetate ligand are also susceptible to hydrolysis. industrialchemicals.gov.auindustrialchemicals.gov.au This dissociation and subsequent hydrolysis can lead to the formation of more water-soluble species, which can alter the environmental mobility and bioavailability of the initial compound. inchem.org

The biodegradation of Methyltin tris(isooctyl mercaptoacetate) is a significant pathway for its removal from the environment. While standard laboratory tests indicate that the compound is readily biodegradable, there is some uncertainty as to whether this represents complete mineralization or simply the dissociation of the isooctyl mercaptoacetate ligand from the methyltin moiety. inchem.org For the purpose of environmental fate modeling and risk assessment, organotin compounds of this class are often assumed to be "inherently" biodegradable. inchem.orgecetoc.org

The estimated half-life for these compounds can vary significantly depending on the environmental matrix. In freshwater, a default half-life of 150 days is often used for inherently biodegradable chemicals in risk assessments. inchem.orgecetoc.org In soil, the persistence can be much longer. Measured half-lives for dialkyltins in laboratory soil tests are around 120–150 days. inchem.org However, studies on methyltins in forest soils have shown much longer half-lives, ranging from 6 months up to 15 years. inchem.org

Table 1: Estimated Biodegradation Half-lives

| Environmental Compartment | Predicted Half-life (Days) | Notes |

| Freshwater | 150 | Default value for inherently biodegradable substances used in risk assessment. inchem.orgecetoc.org |

| Soil | 120-5475 | Laboratory tests for dialkyltins show 120-150 days; field studies on methyltins in forest soils show 6 months to 15 years. inchem.org |

Photolytic degradation, or the breakdown of a chemical by light, is another potential transformation pathway for methyltin compounds in the environment. Research on the ultraviolet (UV) degradation of methyltins has shown that they can be broken down through photolytic processes. sigmaaldrich.com A key intermediary product identified during the photodegradation of monomethyltin (MMT) and dimethyltin (B1205294) (DMT) is methyloltin. sigmaaldrich.com In one study, prolonged irradiation of a related organotin compound resulted in the formation of stannic oxychloride. publications.gc.ca Environmental factors such as salinity and the presence of humic acid can significantly influence the rate of photolytic degradation. sigmaaldrich.com

Environmental Partitioning and Mobility

The way Methyltin tris(isooctyl mercaptoacetate) moves through and is distributed among different environmental compartments like water, soil, and sediment is known as its environmental partitioning and mobility. This is largely influenced by its physical and chemical properties.

The distribution of Methyltin tris(isooctyl mercaptoacetate) in the environment is influenced by its low water solubility. nih.govinchem.org Generally, methyltin compounds are less likely to partition to sediments and soils when compared to other organotins like butyltins and octyltins. inchem.org However, the hydrolysis of the isooctyl mercaptoacetate ligands can form species that are more soluble, which may increase their presence in the water column. inchem.org The leaching of organotin stabilizers from PVC products, such as pipes (B44673), is a potential route of entry into aquatic systems. publications.gc.ca

The mobility of Methyltin tris(isooctyl mercaptoacetate) in soil and sediment is significantly affected by its tendency to adsorb to particles. Methyltin compounds have been shown to bind strongly to clay minerals, with a particular affinity for montmorillonite. inchem.org Compared to butyltin and octyltin (B230729) compounds, methyltins exhibit a lower capacity for binding to organic carbon. inchem.org The organic carbon/water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. While models can estimate Koc, measured data, when available, are preferred for accurately modeling the environmental fate of these compounds. inchem.org

Sources of Methyltin Species in the Environment

The presence of methyltin compounds, including Methyltin tris(isooctyl mercaptoacetate), in the environment is attributable to both human activities and natural processes. Anthropogenic contributions stem largely from the industrial use of this compound, while natural pathways involve the biological methylation of inorganic tin.

The primary anthropogenic source of Methyltin tris(isooctyl mercaptoacetate) is its application as a heat stabilizer in polyvinyl chloride (PVC) resins. ccme.camethyltin.com This organotin compound is integral to the manufacture of rigid PVC products, enhancing their thermal stability during processing and end-use. methyltin.comresearchgate.net Its compatibility with PVC makes it a widely used additive in various applications, including extrusion, calendering, and injection molding. methyltin.com

Environmental release of Methyltin tris(isooctyl mercaptoacetate) and its degradation products can occur through several pathways associated with the lifecycle of PVC products. Leaching from PVC materials is a significant route of entry into the environment. nih.govinchem.org Studies have detected organotins in the leachate from landfill sites, indicating that the disposal of PVC products contributes to environmental contamination. inchem.org The degradation products, such as monomethyltin trichloride (MMTC) and dimethyltin dichloride (DMTDC), can leach from PVC and enter the environment. nih.gov

Furthermore, the presence of Methyltin tris(isooctyl mercaptoacetate) has been identified in wastewater treatment plants (WWTPs). witpress.com Its detection in both the influent and effluent of these facilities suggests that runoff from industrial and urban areas containing PVC products, as well as direct industrial discharge, are contributing sources to aquatic environments. witpress.com One study observed the presence of this stabilizer in particulate forms within urban wastewater, with an average removal rate of 85.2% during treatment. witpress.com

The industrial synthesis of Methyltin tris(isooctyl mercaptoacetate) involves the reaction of methyltin chloride with isooctyl thioglycolate. google.comgoogle.com While modern manufacturing processes aim to be efficient, the potential for release during production and formulation cannot be entirely discounted as a minor source to the environment.

Interactive Table: Industrial Applications and Environmental Release Pathways of Methyltin tris(isooctyl mercaptoacetate)

| Industrial Application | Function | Primary Release Pathway | Environmental Compartment Affected |

| PVC Products | Heat Stabilizer | Leaching from final products | Landfills, Soil, Water |

| Industrial Manufacturing | Chemical Intermediate | Industrial discharge | Water, Wastewater |

Natural Methylation of Inorganic Tin

In addition to anthropogenic sources, methyltin species can be formed in the environment through the natural process of biomethylation of inorganic tin. cdc.govnih.gov This transformation is a significant natural source of methyltin compounds and is primarily mediated by microorganisms. nih.govresearchgate.net

Research has demonstrated that the methylation of inorganic tin can occur in various environmental settings, particularly in anaerobic environments such as estuarine sediments. researchgate.netnih.gov Studies have shown that both tin(II) and tin(IV) ions can undergo microbial transformation to form methyltin compounds in water. ccme.ca Sulfate-reducing bacteria have been identified as key microorganisms responsible for this process under anoxic conditions. researchgate.netnih.gov In controlled laboratory experiments with estuarine sediment slurries, methylation of tin was observed only in the absence of oxygen, with monomethyltin being the predominant product, often accounting for over 90% of the alkyltin compounds formed. researchgate.net Dimethyltin was also produced, though in smaller quantities. researchgate.net

The biomethylation process can be influenced by various environmental factors. For instance, the presence of macroalgae has been shown to enhance the production of methyltin species. journals.co.za While the precise biochemical mechanisms are still under investigation, evidence suggests that methylcobalamin, a derivative of vitamin B12, can act as a methylating agent for inorganic tin. nih.govjournals.co.za

This natural formation of methyltins means that their presence in the environment is not solely an indicator of industrial pollution. inchem.org The degradation of other organotin compounds, such as butyltins, can lead to the formation of inorganic tin, which can then be subject to biomethylation, creating a complex cycle of tin species in the environment. journals.co.za

Interactive Table: Key Factors in the Natural Methylation of Inorganic Tin

| Factor | Role/Process | Primary Environment | Key Methyltin Product |

| Microorganisms | Catalyze the methylation reaction | Anaerobic sediments | Monomethyltin |

| (e.g., Sulfate-reducing bacteria) | |||

| Inorganic Tin Species | Substrate for methylation | Aquatic systems | - |

| (Sn(II) and Sn(IV)) | |||

| Environmental Conditions | Influence the rate and extent of methylation | Estuaries, Water bodies | - |

| (e.g., Anoxia) | |||

| Co-factors | Act as methyl donors | Cellular level | - |

| (e.g., Methylcobalamin) |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Organotin Speciation

Chromatographic methods are central to the separation and quantification of individual organotin species from complex mixtures. publications.gc.ca Due to the low volatility and thermal instability of many organotin compounds, including Methyltin tris(isooctyl mercaptoacetate), direct analysis by gas chromatography is often challenging. ysi.comchromatographyonline.com Consequently, derivatization is a common and necessary step to enhance volatility and thermal stability, enabling effective separation and detection. ysi.comchromatographyonline.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Raw Materials and Products

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. pvc.org While more selective detectors like Flame Photometric Detection (FPD) or Mass Spectrometry (MS) are common for organotin analysis due to their sensitivity to tin, GC-FID can be employed for the analysis of raw materials and the final product, especially in quality control settings where concentrations are relatively high. chromatographyonline.comresearchgate.net

The FID detector responds to carbon atoms in the sample, making it a universal detector for organic compounds. pvc.org For the analysis of Methyltin tris(isooctyl mercaptoacetate) or its precursors, the sample must be sufficiently volatile and thermally stable to pass through the GC column without degradation. Given the structure of Methyltin tris(isooctyl mercaptoacetate), derivatization is typically required prior to GC-FID analysis.

A typical GC-FID analysis involves injecting the derivatized sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The separated components then exit the column and are combusted in a hydrogen-air flame, producing ions that generate a measurable current, which is proportional to the amount of analyte.

| Parameter | Typical Condition for Organotin Analysis |

| Injector Temperature | 250 - 280 °C |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, HP-5) |

| Oven Temperature Program | Ramped, e.g., 50 °C (hold 2 min) to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

| Carrier Gas | Helium or Nitrogen |

Derivatization Strategies for Volatility Enhancement in Organotin Analysis

Derivatization is a critical step in the gas chromatographic analysis of polar and non-volatile organotin compounds like Methyltin tris(isooctyl mercaptoacetate). ysi.comchromatographyonline.com The process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. The most common derivatization techniques for organotins are alkylation and hydride generation. chromatographyonline.comresearchgate.net

Alkylation: This is the most widely used derivatization method for organotins. researchgate.net It involves the reaction of the organotin compound with a Grignard reagent (e.g., ethylmagnesium bromide) or, more commonly, with sodium tetraethylborate (NaBEt4). chromatographyonline.comresearchgate.net Ethylation with NaBEt4 is often preferred as it can be performed in aqueous media and is less prone to interference compared to other methods. chromatographyonline.com The reaction converts the methyltin cation into a more volatile tetra-substituted tin compound.

Hydride Generation: This technique involves the reaction of the organotin compound with a reducing agent, typically sodium borohydride (B1222165) (NaBH4), to form volatile organotin hydrides. This method is highly sensitive but can be subject to interferences.

The choice of derivatization reagent and reaction conditions is crucial for achieving high derivatization yields and accurate quantification. Factors such as pH, reaction time, and temperature must be carefully optimized. chromatographyonline.com

| Derivatization Method | Reagent | Advantages |

| Alkylation (Ethylation) | Sodium tetraethylborate (NaBEt4) | Can be performed in aqueous media, less interference. chromatographyonline.com |

| Alkylation (Grignard) | Grignard reagents (e.g., C2H5MgBr) | Forms stable derivatives. researchgate.net |

| Hydride Generation | Sodium borohydride (NaBH4) | High sensitivity. |

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC for the analysis of organotin compounds, as it can often be performed without prior derivatization. speciation.netdiva-portal.org This is particularly advantageous for thermally labile and non-volatile compounds like Methyltin tris(isooctyl mercaptoacetate).

In HPLC, the sample is dissolved in a liquid solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the analyte's interaction with the stationary and mobile phases. For organotin compounds, reversed-phase HPLC with a C18 column is commonly used. speciation.net

Detection in HPLC for organotin analysis is often achieved using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which provides excellent sensitivity and element-specific detection of tin. speciation.net UV detectors can also be used, though they are less specific. A recent study developed an HPLC-ICP-MS method for the quantification of 11 organotin species, demonstrating the technique's capability for complex speciation analysis. speciation.net The optimization of the mobile phase composition, often a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous phase, is critical for achieving good separation. speciation.net

| Parameter | Typical Condition for Organotin Analysis |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with methanol/water or acetonitrile/water |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV |

| Flow Rate | 0.5 - 1.5 mL/min |

Spectroscopic Methods for Characterization and Process Monitoring

Spectroscopic techniques are indispensable for the structural elucidation of Methyltin tris(isooctyl mercaptoacetate) and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of chemical compounds. For Methyltin tris(isooctyl mercaptoacetate), ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would provide detailed information about the arrangement of atoms within the molecule.

¹H NMR would reveal the different types of protons present in the molecule, such as those on the methyl group attached to the tin, and the various protons of the isooctyl mercaptoacetate (B1236969) ligands.

¹³C NMR would provide information about the carbon skeleton of the compound.

¹¹⁹Sn NMR is particularly valuable for organotin compounds as it directly probes the tin nucleus, providing information about its coordination environment and the number of organic and anionic substituents.

NMR can also be used to monitor the progress of the reaction during the synthesis of Methyltin tris(isooctyl mercaptoacetate) by observing the disappearance of reactant signals and the appearance of product signals over time.

Fourier-Transform Infrared (FT/IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT/IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Methyltin tris(isooctyl mercaptoacetate), the FT/IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the ester groups in the isooctyl mercaptoacetate ligands.

Sn-S stretching of the bond between the tin atom and the sulfur of the mercaptoacetate group.

Sn-C stretching of the methyl group attached to the tin atom.

C-H stretching and bending of the alkyl groups.

By comparing the spectrum of the product to those of the starting materials, FT/IR can confirm the formation of the desired compound and monitor reaction completion.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a compound. While organotin compounds themselves may not have strong chromophores in the UV-Vis range, this technique can sometimes be used for quantitative analysis if the compound or a derivative has a suitable absorbance. It is generally less specific for structural characterization compared to NMR and FT/IR.

Fluorescence Spectroscopy for In-situ Evaluation of Stabilization Efficiency

The thermal and photo-degradation of poly(vinyl chloride) (PVC) is closely linked to the formation of polyconjugated double bonds (polyenes), which are known to be fluorescent species. metrastat.com Fluorescence spectroscopy offers a sensitive and non-destructive method for monitoring the early stages of PVC degradation and evaluating the effectiveness of heat stabilizers like Methyltin tris(isooctyl mercaptoacetate). This technique can be employed for in-situ evaluation, providing real-time insights into the stabilization mechanism.

The underlying principle involves irradiating a PVC sample containing the stabilizer with UV light and measuring the resulting fluorescence emission. metrastat.com The intensity and characteristics of the fluorescence spectrum are directly related to the extent of degradation and the consumption of the stabilizer. metrastat.com As PVC degrades, the formation of polyenes leads to an increase in fluorescence intensity at specific wavelengths, typically around 440 nm. iaea.org The presence of an effective stabilizer, such as Methyltin tris(isooctyl mercaptoacetate), retards this process by replacing labile chlorine atoms, thus preventing the formation of long polyene sequences. metrastat.com

Research has shown that the fluorescence intensity is proportional to the amount of stabilizer consumed during the initial phases of thermal decomposition. metrastat.com By monitoring the change in fluorescence emission over time during thermal or UV aging, the efficiency of different stabilizer formulations can be rapidly assessed. iaea.org For instance, a slower rate of increase in fluorescence intensity indicates a more effective stabilizer. metrastat.com This approach allows for high-throughput screening of various stabilizers and their concentrations to optimize PVC formulations. iaea.org

A typical evaluation involves measuring the induction period before a significant increase in fluorescence is observed (ti) and the time it takes to reach a near-maximum concentration of fluorescent species (t2). metrastat.com These parameters serve as indicators of the stabilizer's ability to prevent or delay degradation. metrastat.com While direct studies on Methyltin tris(isooctyl mercaptoacetate) using this in-situ method are not extensively published, the well-established link between PVC degradation, polyene formation, and fluorescence provides a strong basis for its application in evaluating the stabilization efficiency of this compound. metrastat.comnih.gov The strong fluorescence observed in stabilized PVC is likely caused by the formation of relatively stable reaction products between the polyenic species and the stabilizer itself. metrastat.com

Sample Preparation and Extraction Techniques for Diverse Matrices (e.g., polymers, environmental samples)

The accurate detection and quantification of Methyltin tris(isooctyl mercaptoacetate) in various matrices necessitate robust sample preparation and extraction procedures. The choice of method depends on the nature of the sample, whether it is a polymer matrix like PVC or an environmental sample such as water, soil, or sediment.

For polymer matrices , the primary goal is to efficiently extract the organotin stabilizer from the solid polymer. This often requires increasing the surface area of the sample by grinding or pulverizing it into a fine powder. mdpi.com Common extraction techniques include:

Solvent Extraction: This is a widely used method where the polymer is treated with a solvent that is a good solvent for the additive but a poor one for the polymer. epa.gov For organotin compounds in PVC, a mixture of diethyl ether and hexane (B92381) is often employed. gov.bc.ca The extraction can be performed using methods like Soxhlet or ultrasonic extraction. mdpi.com

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time. For sediments, a methanolic mixture of sodium acetate (B1210297) and acetic acid at 100°C has been used effectively for organotin extraction. acs.org

For environmental samples , the extraction procedure is tailored to the specific matrix:

Water Samples: Solid-phase extraction (SPE) is a common and efficient method for extracting organotin compounds from aqueous samples. eurofins.com.au This technique involves passing the water sample through a solid sorbent cartridge that retains the analytes, which are then eluted with a small volume of an organic solvent. eurofins.com.au Liquid-liquid extraction (LLE) is another option, where the organotins are partitioned from the water into an immiscible organic solvent. acs.org

Soil and Sediment Samples: The extraction of organotins from solid environmental samples is more complex due to their potential to bind to organic matter and mineral components. inchem.org A common approach involves solvent extraction with a chelating agent to improve the recovery of the organotin species. For instance, tropolone (B20159) is often added to the extraction solvent (e.g., diethyl ether:hexane) to complex with the tin compounds and enhance their extraction from the solid matrix. gov.bc.ca The extraction is typically followed by a clean-up step using silica gel column chromatography to remove interfering substances. gov.bc.ca

Following extraction, a derivatization step is often necessary, especially for analysis by gas chromatography (GC). greenrivertech.com.twnih.gov Derivatization converts the non-volatile organotin compounds into more volatile and thermally stable derivatives. Common derivatization techniques include:

Ethylation: Using sodium tetraethylborate (NaBEt4) to convert the organotin compounds into their ethylated analogues. gov.bc.caysi.com

Hydride Generation: Reaction with sodium borohydride to form volatile organotin hydrides. dcu.ie

Grignard Reaction: Alkylation using a Grignard reagent to form stable tetra-alkyltin derivatives. greenrivertech.com.tw

The selection of the appropriate extraction and derivatization method is crucial for achieving accurate and reliable quantification of Methyltin tris(isooctyl mercaptoacetate) in diverse and complex matrices.

Table of Analytical Extraction and Derivatization Methods for Organotin Compounds

| Matrix | Extraction Method | Derivatization Agent | Analytical Technique | Reference |

| PVC | Solvent Extraction | Not always required for LC | HPLC-ICP-MS | nih.gov |

| Water | Solid-Phase Extraction (SPE) | Sodium tetraethylborate | GC-PFPD | eurofins.com.auysi.com |

| Water | Liquid-Liquid Extraction (LLE) | Aqueous ethylation | GC-MS | acs.org |

| Soil/Sediment | Solvent Extraction with Tropolone | Sodium tetraethylborate | GC-MS | gov.bc.ca |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Aqueous ethylation | GC-MS | acs.org |

| Biological Tissues | Supercritical Fluid Extraction (SFE) | Not required | LC-ICP-MS | nih.gov |

International and Regional Regulations Pertaining to Organotin Compounds in Materials

A number of international and regional bodies have established regulations that impact the use of organotin compounds in various materials. These regulations often set concentration limits and restrict specific applications.

The European Union (EU) has implemented comprehensive regulations for organotin compounds through various directives and regulations.

REACH Annex XVII : The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a cornerstone of chemical legislation in the EU. chem-map.com Entry 20 of Annex XVII specifically addresses organotin compounds. hsa.ie It restricts the use of tri-substituted organotin compounds, such as Tributyltin (TBT) and Triphenyltin (TPT), in articles where the concentration is greater than 0.1% by weight of tin. sgs.comlegislation.gov.uk This restriction has been in effect since July 1, 2010. sgs.comsgs.com Similarly, Dibutyltin (B87310) (DBT) compounds are restricted in mixtures and articles for supply to the general public at the same concentration limit, with some exceptions for specific applications until January 1, 2015. hsa.iesgs.com Dioctyltin (B90728) (DOT) compounds are also restricted to a concentration of no more than 0.1% by weight of tin in certain articles supplied to the public. sgs.comsgs.com These restrictions were incorporated from Commission Decision 2009/425/EC. hsa.iesgs.com Some organotin compounds have also been included in the REACH Candidate List of Substances of Very High Concern (SVHCs), which may lead to further restrictions. chromatographyonline.comfoodpackagingforum.org

Industrial Emissions Directive (IED) : The Industrial Emissions Directive (2010/75/EU) aims to prevent and control pollution from industrial activities. naturvardsverket.sechlorinated-solvents.eu It covers a wide range of industrial sectors, including those that may use or release organotin compounds. naturvardsverket.seemissions-euets.com The directive sets emission limits for various pollutants, including volatile organic compounds (VOCs), and requires industries to use the Best Available Techniques (BAT) to minimize their environmental impact. chlorinated-solvents.euemissions-euets.com

Water Framework Directive (WFD) : The Water Framework Directive (2000/60/EC) establishes a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater. Organotin compounds are recognized as hazardous substances under this directive due to their toxicity to aquatic organisms. naturvardsverket.se The directive requires member states to implement measures to progressively reduce pollution from priority substances and to cease or phase out emissions, discharges, and losses of priority hazardous substances.

The following table summarizes the key restrictions for certain organotin compounds under EU REACH Annex XVII:

| Substance Group | Restriction Threshold | Scope | Effective Date |

|---|---|---|---|

| Tri-substituted organotin compounds (e.g., TBT, TPT) | 0.1% by weight of tin | Use in articles | July 1, 2010 |

| Dibutyltin (DBT) compounds | 0.1% by weight of tin | Mixtures and articles for supply to the general public | January 1, 2012 |

| Dioctyltin (DOT) compounds | 0.1% by weight of tin | Articles for supply to or use by the general public | Not specified |

Several United Nations conventions address the management of hazardous chemicals at a global level.

Rotterdam Convention : The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade aims to promote shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. Tributyltin compounds are subject to the PIC procedure, which means that importing countries must be notified and give their consent before these chemicals can be exported. naturvardsverket.se

Protocol on Pollutant Release and Transfer Registers (PRTRs) : The UN Protocol on PRTRs requires parties to establish publicly accessible national registers of pollutant releases and transfers. naturvardsverket.se The EU has implemented this through the European Pollutant Release and Transfer Register (E-PRTR), which includes data on emissions of organotin compounds. naturvardsverket.se This promotes transparency and public access to information about industrial emissions.

Beyond the EU, several key industrial regions have established their own regulations for organotin compounds.

United States : The Food and Drug Administration (FDA) regulates the use of organotin stabilizers in vinyl chloride plastics intended for food contact applications under 21 CFR § 178.2650. cornell.educompliancegate.com This regulation specifies the types of organotin chemicals that can be used, including (n-Octyl)tin S,S′S″ tris(isooctyl-mercaptoacetate), and sets limits on their migration into food. cornell.edu Methyltin stabilizers are also used in the US for applications like potable water pipes (B44673). seepvcforum.com

China : China has been developing regulations on hazardous chemicals in consumer products that are similar to the EU's REACH Annex XVII. chemsafetypro.com A draft national standard proposed restrictions on certain organotin compounds, including tri-substituted organotins like TBT and TPT, and dioctyltin (DOT) compounds in various consumer products with a limit of 0.1% by weight of tin. chemsafetypro.com Additionally, China has regulations restricting the use of organotin compounds in anti-fouling systems on ships. enviliance.com There is a growing concern and need for a more effective regulatory program for organotin pollution in the country. nih.gov

Japan : The Act on the Control of Household Products Containing Harmful Substances regulates certain chemicals in consumer goods. tuvsud.com Specific restrictions are in place for textiles, with a "Not used" limit for TBT and TPT in products like diapers, underwear, and gloves. tuvsud.comtuvsud.com

Taiwan : Taiwan's Environmental Protection Administration (EPA) has been tightening restrictions on organotin compounds. chemradar.commoenv.gov.twenviliance.com Revisions to the Regulated Toxic Chemical Substances and Matters Concerning Their Handling and Management aim to prohibit the use of certain organotins in the manufacturing of pesticides and anti-fouling paints. chemradar.commoenv.gov.tw The toxicity classifications of some organotin compounds are also being adjusted. chemradar.com

The following table provides a snapshot of the national regulatory landscape for organotin compounds in select regions:

| Region/Country | Regulatory Body/Legislation | Key Provisions |

|---|---|---|

| United States | FDA (21 CFR § 178.2650) | Specifies approved organotin stabilizers for food-contact vinyl chloride plastics and sets migration limits. |

| China | Draft National Standard (GB/T xxxxx) | Proposes a 0.1% by weight of tin limit for TBT, TPT, and DOT in certain consumer products. |

| Japan | Act on Control of Household Products Containing Harmful Substances | Restricts the use of TBT and TPT in specific textile products. |

| Taiwan | EPA / Regulated Toxic Chemical Substances and Matters Concerning Their Handling and Management | Prohibits certain organotins in pesticides and anti-fouling paints; adjusts toxicity classifications. |

Material-Specific Regulatory Requirements for Organotin Stabilizers

Due to their widespread use as stabilizers, particularly in plastics, there are specific regulations governing the use of organotins in certain materials.

Methyltin tris(isooctyl mercaptoacetate) and other organotins are effective heat stabilizers for polyvinyl chloride (PVC). seepvcforum.compvcstabilizer.com This has led to their use in a wide array of PVC products, including those for construction and food packaging. seepvcforum.combaerlocher.com

Construction : In the construction industry, organotin-stabilized PVC is used for applications like window profiles, pipes, and fittings. seepvcforum.comeuropa.eu The primary regulatory concerns in this area relate to worker safety during manufacturing and the potential for long-term environmental release from the finished products. The general restrictions under regulations like REACH Annex XVII in the EU apply to these articles. chem-map.com

Packaging : The use of organotin stabilizers in food packaging materials is tightly controlled due to the potential for migration of these compounds into food. europa.eunih.gov In the EU, materials and articles intended to come into contact with food are subject to specific regulations, and the use of certain DBT compounds may be restricted. sgs.com The US FDA has specific approvals for organotin stabilizers, including octyltin (B230729) derivatives, in PVC for food contact applications, provided that migration limits are not exceeded. cornell.edubaerlocher.com Methyltin stabilizers also have approvals for food contact applications in many countries. seepvcforum.com

Environmental Emission and Discharge Control Measures

Given the environmental persistence and toxicity of some organotin compounds, particularly to aquatic ecosystems, there are measures in place to control their release into the environment. sgs.comnaturvardsverket.se Industrial facilities that manufacture or use organotin compounds are subject to regulations aimed at limiting emissions to air and water. naturvardsverket.se

Directives such as the EU's Industrial Emissions Directive (IED) and Water Framework Directive (WFD) play a crucial role in this regard. naturvardsverket.se The IED requires industrial installations to obtain permits that include emission limit values based on the Best Available Techniques (BAT). chlorinated-solvents.eu The WFD aims to protect and restore water quality, in part by controlling pollution from hazardous substances like organotins. naturvardsverket.se

Environmental risk limits (ERLs) have been derived for some organotin compounds to establish safe concentration levels in soil and water. For instance, the Dutch National Institute for Public Health and the Environment (RIVM) has determined Serious Risk Concentrations (SRCs) for dibutyltin, tributyltin, and triphenyltin in soil and groundwater. rivm.nl These values are used to assess the need for remediation of contaminated sites. rivm.nl

The primary pathways for environmental contamination include industrial effluents and the leaching from products containing these compounds, such as PVC pipes. chromatographyonline.comwho.int

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Advanced Organotin Mercaptoacetate (B1236969) Derivatives

The core of innovation in organotin chemistry lies in the ability to tailor molecular structures for specific functions. nih.gov Researchers are actively exploring the synthesis of new organotin mercaptoacetate derivatives to improve properties like thermal stability, color retention in polymers, and catalytic efficiency. researchgate.netlupinepublishers.com This involves modifying both the alkyl group attached to the tin atom and the mercaptoacetate ester group.

One promising area of research is the synthesis of organotin complexes with sterically hindered phenol (B47542) fragments, which have shown high radical scavenging activity. nih.gov Another avenue involves creating organotin(IV) complexes with various biologically active ligands, such as hydroxybenzoic acids, to potentially introduce new functionalities. nih.gov The synthesis of these advanced derivatives often involves reacting organotin halides with the desired ligands in the presence of a base or through redistribution reactions. wikipedia.orggelest.com The goal is to create molecules with enhanced performance, reduced toxicity, and better compatibility with various polymer matrices.

Future research will likely focus on creating derivatives with self-stabilizing properties or those that can participate in the polymerization process itself, leading to more permanent and less leachable additives. The synthesis of organotin compounds with thio-Schiff bases containing phenol fragments is also an active area, aiming to modulate cytotoxicity and enhance antioxidant properties. mdpi.com

Development of Synergistic and Multifunctional Stabilization Systems

The performance of Methyltin tris(isooctyl mercaptoacetate) is often significantly enhanced when used in combination with other additives. This has led to the development of synergistic and multifunctional stabilization systems. These systems aim to provide comprehensive protection to polymers like PVC against thermal degradation, UV radiation, and oxidation.

Research in this area focuses on identifying co-stabilizers that work in concert with organotin mercaptoacetates. Examples include metal soaps, phosphites, and other organometallic compounds. The synergistic effect often arises from different stabilization mechanisms working in parallel. For instance, while the organotin compound scavenges hydrochloric acid released during PVC degradation, a co-stabilizer might act as an antioxidant. researchgate.net

A significant emerging trend is the development of multifunctional nanoparticles that incorporate organotin compounds. mdpi.com These nanostructured systems can offer controlled release of the stabilizer and may be combined with other agents to impart additional functionalities, such as antimicrobial or antifungal properties. mdpi.comnih.gov For example, research into multifunctional silica-based nanoparticles with a controlled release mechanism for organotin metallodrugs highlights the potential for targeted delivery and enhanced activity. mdpi.com Future work is expected to yield highly efficient, all-in-one stabilizer packages that are customized for specific applications and processing conditions.

Advancements in Green Chemistry for Organotin Synthesis and Application

The environmental impact of organotin compounds has been a significant concern, prompting a shift towards greener chemical processes. researchgate.net Research in this domain is focused on developing more sustainable methods for the synthesis and application of compounds like Methyltin tris(isooctyl mercaptoacetate).

Key advancements in green synthesis include:

Catalyst Development: The use of more efficient and selective catalysts to minimize byproducts and energy consumption. lupinepublishers.com

Solvent-Free Reactions: Designing synthetic routes that avoid the use of volatile and hazardous organic solvents.

Alternative Feedstocks: Exploring the use of renewable or less toxic starting materials for the synthesis of organotin compounds.

One approach to mitigate the environmental footprint is the development of chemical stabilization techniques that are considered green remediation technologies. chalmers.se This involves using amendments to immobilize contaminants, reducing their bioavailability. chalmers.se The use of by-products from other industries, in line with the principles of a circular economy, is also being explored. chalmers.se Future breakthroughs in this area could lead to the production of organotin stabilizers with a significantly reduced environmental impact throughout their lifecycle.

Enhanced Environmental Monitoring and Remediation Technologies for Organotin Compounds

Given the historical and ongoing use of organotin compounds, developing sensitive monitoring techniques and effective remediation strategies is crucial. researchgate.net The highest concentrations of these compounds are often found in benthic sediments in areas with high industrial and boating activity. researchgate.net

Advancements in analytical chemistry have led to highly sensitive methods for detecting and speciating organotin compounds in various environmental matrices, including water, soil, and biota. chromatographyonline.com Techniques like gas chromatography and high-performance liquid chromatography are commonly employed for this purpose. researchgate.net

For remediation, several innovative approaches are being investigated:

Chemical Stabilization: This technique aims to immobilize organotin compounds in sediments and soils, reducing their mobility and toxicity. chalmers.se Materials like nanoscale zero-valent iron and certain mining wastes are being tested for this purpose. chalmers.se

Physical Separation: Methods like soil washing and magnetic separation can concentrate the contaminants into a smaller volume, which can then be treated or disposed of more efficiently. chalmers.se

Bioremediation: Research is ongoing into the use of microorganisms that can degrade organotin compounds into less harmful substances.

Future efforts will likely focus on developing in-situ remediation technologies that are both cost-effective and minimally disruptive to the ecosystem. The development of biosensors for the real-time monitoring of organotin contamination is another promising research frontier.

Table 1: Comparison of Remediation Technologies for Organotin Contaminated Sediments

| Technology | Principle | Advantages | Research Focus |

|---|---|---|---|

| Chemical Stabilization | Immobilizes contaminants via sorption or redox reactions. chalmers.se | In-situ application, reduces pollutant availability. chalmers.se | Testing novel, low-cost amendment materials (e.g., mining by-products). chalmers.se |

| Physical Soil Washing | Separates contaminated particles based on grain size or magnetic properties. chalmers.se | Reduces the volume of contaminated material for disposal. chalmers.se | Optimizing separation efficiency and integrating with other techniques. chalmers.se |

| Bioremediation | Utilizes microorganisms to degrade organotin compounds. | Potentially sustainable and cost-effective. | Identifying and engineering robust microbial strains, understanding degradation pathways. |

| Photocatalytic Degradation | Uses light-activated catalysts to break down pollutants. | Can lead to complete mineralization of the contaminant. | Developing efficient catalysts that work under natural light conditions. |

Application of Computational Chemistry and Modeling in Mechanistic and Environmental Fate Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of organotin compounds at a molecular level. researchgate.net These methods provide insights that are often difficult to obtain through experimental means alone.

Key applications of computational modeling in this field include:

Mechanistic Studies: Elucidating the reaction mechanisms of organotin stabilizers in polymers, which can help in designing more effective compounds. researchgate.netmit.edu

Predicting Properties: Calculating properties such as bond dissociation energies and reaction kinetics to screen potential new organotin derivatives before their synthesis. researchgate.net

Environmental Fate Modeling: Simulating the transport, partitioning, and degradation of organotin compounds in the environment to predict their long-term impact.

Researchers use methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory to study these systems. researchgate.net These computational approaches can also be used to design more efficient chemical reactions and predict the point of no return in a chemical process. mit.edu The integration of artificial intelligence and machine learning is also emerging as a powerful tool to predict the properties of new materials and their environmental behavior. mit.edu As computational power continues to increase, these in-silico methods will play an even more critical role in the development of the next generation of organotin compounds.

Q & A

Q. What are the established synthesis methods for Methyltin tris(isooctyl mercaptoacetate), and how can purity be optimized?

The synthesis involves reacting methyltin chloride derivatives with isooctyl mercaptoacetate. A common method includes:

- Step 1: Separating methyltin trichloride and dimethyltin dichloride via NaOH treatment, exploiting their differential solubility in water.

- Step 2: Reacting the isolated methyltin trichloride with isooctyl mercaptoacetate under controlled stoichiometry to form the tris(isooctyl mercaptoacetate) derivative. Purity optimization requires rigorous removal of byproducts (e.g., tri(n-octyl)tin chloride) via fractional distillation or chromatography .

Q. Which analytical techniques are most effective for characterizing Methyltin tris(isooctyl mercaptoacetate)?

- Elemental Analysis : Quantify tin (Sn) content (13–14% by weight) and mercaptosulfur (8–11% by weight) to confirm stoichiometry .

- GC-MS : Verify molecular weight (e.g., ~737.49 g/mol) and detect impurities like dodecylbutyltin dichloride .

- FTIR : Identify S–Sn bonds (520–530 cm⁻¹) and ester carbonyl groups (1630 cm⁻¹) .

Q. What are the primary applications of this compound in polymer science?

It is widely used as a thermal stabilizer in rigid PVC due to its ability to scavenge HCl and prevent polymer degradation. Its transparency and compatibility with PVC matrices make it superior to other organotin stabilizers in applications requiring optical clarity .

Advanced Research Questions

Q. How do experimental design challenges arise when comparing the thermal stability of Methyltin tris(isooctyl mercaptoacetate) with other organotin stabilizers?

Contradictions in thermal stability data often stem from:

- Sample Purity : Impurities like tri(n-octyl)tin chloride (>5%) can skew thermogravimetric analysis (TGA) results .

- Testing Conditions : Discrepancies in heating rates (e.g., 10°C/min vs. 5°C/min) or atmosphere (N₂ vs. air) affect degradation profiles.

- Polymer Matrix Interactions : Differences in PVC formulation (plasticizers, fillers) influence stabilizer performance . Mitigation strategies include standardizing testing protocols and reporting impurity thresholds .

Q. What methodological approaches resolve contradictions in environmental impact assessments of this compound?

Regulatory limits (e.g., REACH Annex XVII: 0.1% organotin content) require:

Q. How can computational modeling predict the degradation pathways of Methyltin tris(isooctyl mercaptoacetate)?

Density Functional Theory (DFT) simulations can:

- Model S–Sn bond cleavage mechanisms under thermal stress.

- Predict intermediates (e.g., methyltin dichloride) and their reactivity with PVC. Validation requires coupling simulations with experimental TGA-FTIR data to track volatile degradation products .

Q. What advanced toxicological methods are used to evaluate its safety profile?

- In Vitro Assays : Test hepatotoxicity using primary rat hepatocytes, focusing on mitochondrial dysfunction (e.g., ATP depletion assays) .

- Reproductive Toxicity Studies : Administer the compound via oral gavage in pregnant rodents and monitor fetal malformations. Doses must align with OECD guidelines (e.g., 10–100 mg/kg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.